4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide
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Overview
Description
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group attached to a pent-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide typically involves the reaction of 4,4-dimethylpent-1-yne with N-phenylsulfinamide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfinamide, facilitating its nucleophilic attack on the alkyne. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfonamide.
Reduction: 4,4-Dimethyl-N-phenylpent-1-ene-3-sulfinamide or 4,4-Dimethyl-N-phenylpentane-3-sulfinamide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloadditions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the sulfinamide group can interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The alkyne group can also participate in click chemistry reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-1-yne: Lacks the sulfinamide group, making it less versatile in terms of functional group transformations.
N-Phenylsulfinamide: Lacks the alkyne group, limiting its applications in click chemistry.
4,4-Dimethyl-N-phenylpent-1-ene-3-sulfinamide:
Uniqueness
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide is unique due to the presence of both the alkyne and sulfinamide groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88861-17-0 |
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Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
4,4-dimethyl-N-phenylpent-1-yne-3-sulfinamide |
InChI |
InChI=1S/C13H17NOS/c1-5-12(13(2,3)4)16(15)14-11-9-7-6-8-10-11/h1,6-10,12,14H,2-4H3 |
InChI Key |
MNYKMUQZQYERRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#C)S(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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